(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups including a furan ring, a pyrazine ring, and a tetrahydrothiazolo ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrazine ring are aromatic, which may contribute to the stability of the molecule. The tetrahydrothiazolo ring is a saturated five-membered ring with a nitrogen and a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the acryloyl group could undergo addition reactions, and the furan ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Derivative Formation
- The compound shows potential as a building block in heterocyclic synthesis. Studies have used similar compounds for synthesizing diverse heterocyclic structures, such as azoles, pyrimidines, pyran, and benzo/naphtho(b)furan derivatives, indicating its versatility in organic synthesis (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
Potential in Antimicrobial Research
- Compounds with structures similar to (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide have been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit promising antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Amplification of Antibiotics
- Research has explored the use of similar compounds as amplifiers of antibiotics like phleomycin against bacteria such as Escherichia coli. This indicates a potential role in enhancing the effectiveness of existing antibiotics (Brown & Cowden, 1982).
Chemical Characterization and Computational Studies
- Studies on similar furan-2-yl-acryloyl derivatives include chemical characterization and computational studies to understand their molecular interactions and stability. This research contributes to the fundamental understanding of such compounds and their potential applications (Singh, Rawat, & Sahu, 2014).
Novel Synthesis Methods
- Innovative methods for synthesizing compounds with furan-2-yl-acryloyl groups have been explored, highlighting the evolving techniques in organic synthesis and potential for more efficient production of similar compounds (Youssef, Azab, & Youssef, 2012).
Applications in Drug Discovery
- Compounds containing similar structural features have been synthesized and evaluated for their potential in drug discovery, particularly for their cytotoxic activities against various cancer cell lines, implying potential applications in anticancer drug development (Fahim, Elshikh, & Darwish, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-16(4-3-12-2-1-9-26-12)23-8-5-13-15(11-23)27-18(21-13)22-17(25)14-10-19-6-7-20-14/h1-4,6-7,9-10H,5,8,11H2,(H,21,22,25)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNOKZTYVZFAFO-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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